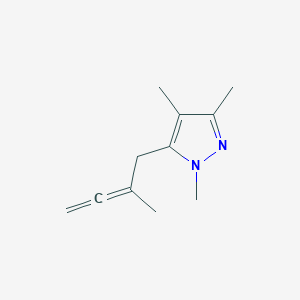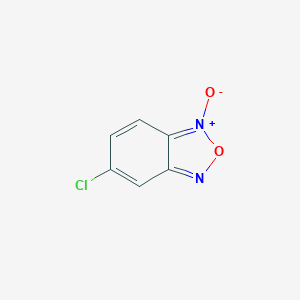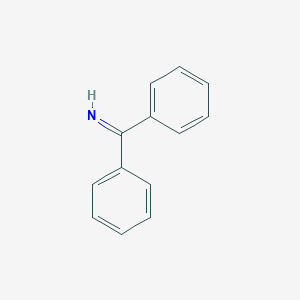
Benzophenonimin
Übersicht
Beschreibung
Benzophenone imine, also known as benzhydrylamine, is an organic compound with the molecular formula C13H13N. It is a derivative of diphenylmethane, where one of the hydrogen atoms on the central carbon is replaced by an amino group. This compound is known for its utility in organic synthesis and as an intermediate in the production of various chemicals .
Wissenschaftliche Forschungsanwendungen
Benzophenone imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and resins
Safety and Hazards
Wirkmechanismus
Target of Action
Benzophenone imine primarily targets the formation of primary amines . It acts as an ammonia equivalent, facilitating the selective formation of protected primary amines . This role is vital, especially in the synthesis of glycine Schiff base .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It readily achieves the selective formation of protected primary amines, even when using an equivalent of imines . This interaction leads to the formation of easily deprotectable imines as the product .
Biochemical Pathways
Benzophenone imine affects the biochemical pathways involved in the synthesis of primary amines . It contributes to the development of various carbon-nitrogen (C–N) bond-forming reactions . For instance, it is used in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in dmso and ethyl acetate but has low water solubility , which may impact its bioavailability.
Result of Action
The result of Benzophenone imine’s action is the formation of primary amines . It enables the creation of complex organic structures due to its reactivity towards electrophiles and nucleophiles . In the context of covalent organic frameworks (COFs), it leads to COFs with high crystallinity and high porosity .
Action Environment
The action of Benzophenone imine can be influenced by environmental factors. For instance, the reaction is air and moisture sensitive . Therefore, it is recommended to perform the reaction in the presence of a nitrogen atmosphere . Also, it’s important to work in a well-ventilated area or use appropriate engineering controls to minimize exposure .
Biochemische Analyse
Biochemical Properties
Benzophenone imine plays a significant role in biochemical reactions, primarily as an ammonia surrogate. It is used for the selective formation of protected primary amines, which are crucial intermediates in the synthesis of various biomolecules . Benzophenone imine interacts with enzymes such as palladium and nickel catalysts in cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds . These interactions are essential for the synthesis of primary amines, which are vital components in pharmaceuticals and natural products .
Cellular Effects
Benzophenone imine influences various cellular processes by acting as a precursor for primary amines. These primary amines are involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form stable intermediates allows it to participate in biochemical pathways that regulate cell function. Benzophenone imine’s impact on cellular processes is significant, as it contributes to the synthesis of molecules that are essential for cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of benzophenone imine involves its role as an ammonia equivalent in biochemical reactions. The compound undergoes nucleophilic addition reactions, where the amine nitrogen attacks the carbonyl carbon, forming a carbon-nitrogen double bond . This reaction mechanism is crucial for the formation of primary amines, which are essential for various biochemical processes. Benzophenone imine also participates in enzyme-catalyzed reactions, where it acts as a substrate for palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzophenone imine can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo hydrolysis to form benzophenone and ammonia . Long-term studies have shown that benzophenone imine maintains its reactivity and effectiveness in biochemical reactions, making it a reliable reagent for laboratory experiments .
Dosage Effects in Animal Models
The effects of benzophenone imine in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity . At higher doses, benzophenone imine can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicities .
Metabolic Pathways
Benzophenone imine is involved in metabolic pathways that lead to the formation of primary amines. The compound interacts with enzymes such as palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds . These reactions are essential for the synthesis of primary amines, which are crucial intermediates in various metabolic pathways . Benzophenone imine’s role in these pathways underscores its importance in biochemical processes .
Transport and Distribution
Within cells and tissues, benzophenone imine is transported and distributed through interactions with transporters and binding proteins . The compound’s aromatic nature and carbon-nitrogen double bond allow it to interact with various cellular components, facilitating its transport and distribution . These interactions are essential for the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
Benzophenone imine’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for benzophenone imine’s activity and function within cells, ensuring its participation in essential biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzophenone imine can be synthesized through several methods. One common approach involves the reaction of benzhydrol with ammonia or primary amines under acidic conditions. Another method includes the reductive amination of benzophenone using ammonia or primary amines in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, benzhydrylimine is often produced by the reaction of benzophenone with ammonia in the presence of a catalyst. This method is favored due to its high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Benzophenone imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzhydryl ketone.
Reduction: It can be reduced to benzhydrol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include benzhydryl ketone, benzhydrol, and various substituted benzhydrylimine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: Similar in structure but with a single phenyl group.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom.
Triphenylamine: Contains three phenyl groups attached to a nitrogen atom.
Uniqueness
Benzophenone imine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis .
Eigenschaften
IUPAC Name |
diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZIXHOMFPUIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870832 | |
| Record name | Benzophenone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-88-3 | |
| Record name | Benzophenone imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanimine, .alpha.-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanimine, α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE IMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
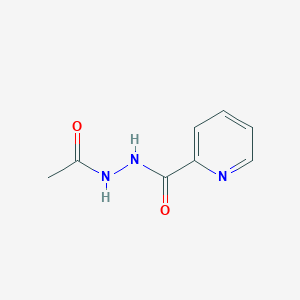
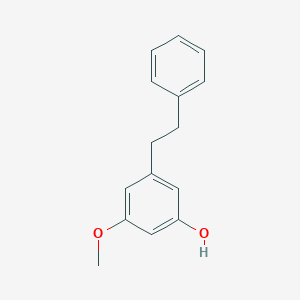
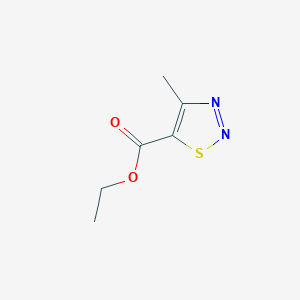
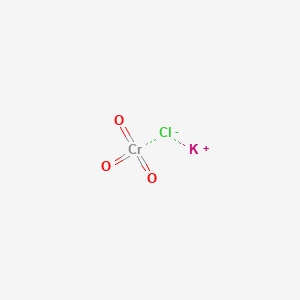
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
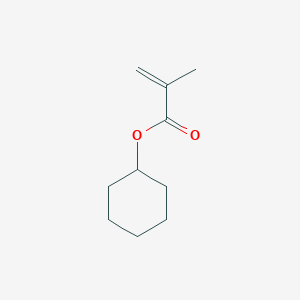
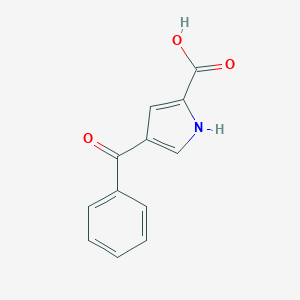
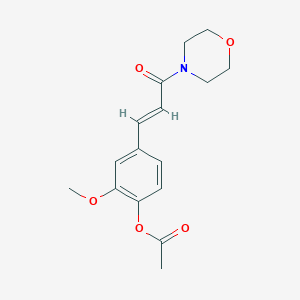
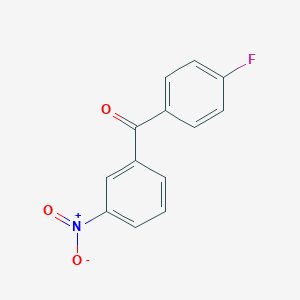
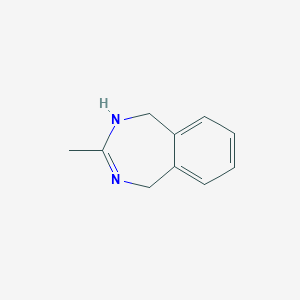

![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)
